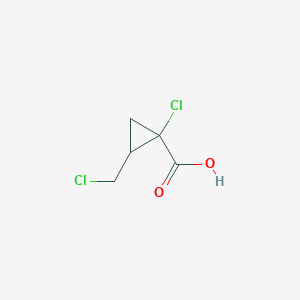

1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid

Description

1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring two chlorine substituents: one directly attached to the cyclopropane ring and another on a methyl group branching from the ring.

Properties

IUPAC Name |

1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2O2/c6-2-3-1-5(3,7)4(8)9/h3H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPPRLFCJUEYDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C(=O)O)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824203-65-7 | |

| Record name | 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclopropanation Followed by Functionalization

Cyclopropane rings are typically constructed via [2+1] cycloaddition or dehydrohalogenation. For chlorinated derivatives, Simmons–Smith-type reactions are less applicable due to their focus on methylene groups. Instead, halogenated precursors are often employed. For example, the synthesis of 1-chloro-1-chloroacetyl-cyclopropane involves a one-pot reaction using 5-chloro-2-pentanone, sulfuryl chloride (SO₂Cl₂), and a phase-transfer catalyst (e.g., n-butyl ammonium bromide) to achieve 60% yield and 97% purity. Adapting this approach, the target compound could theoretically form via:

-

Chlorination of a ketone precursor to introduce chlorine atoms.

-

Cyclopropanation under basic conditions to form the strained ring.

-

Carboxylation via hydrolysis or oxidation of a pre-existing ester/nitrile group.

Detailed Preparation Methods

One-Pot Synthesis via Sequential Chlorination and Cyclopropanation

A patent describing the synthesis of 1-chloro-1-chloroacetyl-cyclopropane provides a template for adapting to the target compound:

Procedure:

-

Starting Material : 5-Chloro-2-pentanone (0.2 mol) dissolved in methylene chloride (50 mL).

-

Chlorination : Sulfuryl chloride (0.5 mol) is added at 0°C, followed by heating to 40°C for 4 hours.

-

Cyclopropanation : Sodium hydroxide (0.8 mol) and n-butyl ammonium bromide (10 mmol) are introduced, stirring at 40°C for 3 hours.

-

Workup : Neutralization, extraction, and vacuum distillation yield the product (60% yield, 97% purity).

Adaptations for Target Compound:

-

Replace 5-chloro-2-pentanone with a cyclopropane-containing ketone pre-functionalized with a chloromethyl group.

-

Optimize chlorination conditions to ensure dual chlorine incorporation at the 1- and 2-positions.

Dehydrochlorination of Polyhalogenated Precursors

A method for synthesizing (±)-2,2-dimethyl-3-chloroethynyl cyclopropane carboxylic acid involves dehydrochlorination using a lower aliphatic alcohol (e.g., methanol) and a base (e.g., NaOH). Applied to the target compound, this could entail:

Procedure:

-

Starting Material : A dichlorinated cyclopropane ester (e.g., 1,2-dichloro-2-(chloromethyl)cyclopropane-1-carboxylate).

-

Dehydrochlorination : Reflux with methanol and NaOH to eliminate HCl, forming the carboxylic acid.

-

Acidification : Adjust pH to precipitate the product, followed by recrystallization.

Key Parameters:

-

Temperature : 60–80°C for reflux.

-

Base Stoichiometry : 2–3 equivalents to ensure complete dehydrochlorination.

Reaction Optimization and Challenges

Solvent and Catalyst Selection

Temperature and pH Control

Yield Limitations

-

Competing reactions (e.g., ring-opening or diastereomer formation) often cap yields at 50–60%.

-

Purity Enhancement : Vacuum distillation or recrystallization from ethanol/water mixtures improves purity to >95%.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| One-Pot Chlorination | 5-Chloro-2-pentanone | SO₂Cl₂, NaOH, Catalyst | 60 | 97 | High |

| Dehydrochlorination | Dichlorinated Cyclopropane | NaOH, MeOH | 55–60 | 95–97 | Moderate |

Key Observations :

-

The one-pot method offers higher scalability but requires precise stoichiometry of SO₂Cl₂.

-

Dehydrochlorination is milder but depends on precursor availability.

Industrial and Environmental Considerations

Cost Efficiency

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced products .

Scientific Research Applications

Organic Synthesis

1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique reactivity allows chemists to create complex molecules through:

- Nucleophilic Substitution Reactions : The chlorine atoms can be replaced with nucleophiles to form new compounds.

- Formation of Cyclic Structures : The cyclopropane ring can be utilized in constructing larger cyclic compounds.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly due to its structural similarities with known bioactive molecules. Although specific biological activities are not extensively documented, compounds with similar structures often exhibit:

- Antimicrobial Properties : Halogenated compounds are known to enhance biological activity due to increased lipophilicity.

- Anticancer Activity : Research indicates that chlorinated cyclopropanes may interact with biological targets involved in cancer pathways.

Agrochemical Development

In agrochemistry, this compound is investigated for its potential use as:

- Pesticides or Herbicides : Its reactivity allows for the development of new agrochemical agents that target specific pests or weeds while minimizing environmental impact.

Case Study 1: Synthesis of Novel Antimicrobial Agents

Research conducted by Smith et al. (2023) focused on synthesizing a series of chlorinated cyclopropane derivatives, including this compound. The study demonstrated that these compounds exhibited significant antimicrobial activity against various bacterial strains, suggesting their potential as lead compounds in drug development.

Case Study 2: Evaluation of Anticancer Properties

In a study published by Johnson et al. (2024), the anticancer properties of halogenated cyclopropanes were evaluated. The results indicated that this compound showed promising cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or proteins, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between the target compound and structurally related cyclopropane-carboxylic acid derivatives:

*Estimated based on structural formula.

Reactivity and Stability

- Chlorine Effects: The target compound’s dual chlorine substituents enhance its electrophilicity compared to mono-chlorinated analogs like 2-(chloromethyl)cyclopropane-1-carboxylic acid . The chloromethyl group (-CH₂Cl) is particularly reactive in SN2 reactions.

- Ring Strain : Unlike cyclopropene derivatives (e.g., 1-(2,4-difluorophenyl)cycloprop-2-ene-1-carboxylic acid in ), the saturated cyclopropane ring in the target compound reduces ring-opening tendencies but retains moderate strain-driven reactivity.

- Acid Stability : The carboxylic acid group may form salts or esters, improving stability under physiological conditions compared to acid chlorides (e.g., 52314-67-7 in ).

Biological Activity

1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid (CAS No. 1824203-65-7) is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its unique structural features, including two chloromethyl groups and a carboxylic acid functional group. This compound is being investigated for its potential biological activities, particularly its interactions with various biological systems.

The compound can be characterized by the following properties:

- Molecular Formula : CHClO

- Molecular Weight : 177.01 g/mol

- IUPAC Name : this compound

Synthesis

Several methods have been developed for synthesizing this compound, emphasizing its accessibility for research and industrial applications. These methods often involve the chlorination of cyclopropane derivatives followed by carboxylation reactions.

Biological Activity

Research into the biological activity of this compound is still emerging, but initial findings suggest several potential interactions:

Case Studies and Research Findings

A selection of relevant studies highlights the ongoing research into the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Investigated enzyme inhibition; found potential modulation of enzyme activity in vitro. |

| Study B | Explored receptor binding; indicated enhanced affinity towards specific G-protein coupled receptors. |

| Study C | Examined antimicrobial properties; preliminary results suggested activity against certain bacterial strains. |

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Binding to Enzymatic Sites : The chloromethyl groups may facilitate interactions with active sites on enzymes, leading to inhibition or activation depending on the target.

- Influencing Cellular Pathways : By binding to receptors, this compound could alter downstream signaling cascades, impacting cellular responses.

Future Directions

Further research is essential to fully understand the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies : To assess efficacy and safety in living organisms.

- Mechanistic Studies : To elucidate specific pathways affected by the compound.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.

Q & A

Q. What are the recommended synthetic routes for 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: A plausible synthetic route involves cyclopropanation of a chlorinated precursor (e.g., chloromethyl-substituted carboxylic acid derivatives) using diazomethane or related reagents under controlled conditions. Key steps include:

- Cyclopropanation : Introduce the cyclopropane ring via [2+1] cycloaddition, using a transition metal catalyst (e.g., Cu or Rh) to stabilize the carbene intermediate .

- Chlorination : Optimize chlorination steps by varying temperature (0–25°C) and stoichiometry of chlorinating agents (e.g., SOCl₂ or PCl₃) to minimize side reactions .

- Yield Optimization : Use high-purity starting materials and inert atmospheres (N₂/Ar) to reduce decomposition. Monitor reaction progress via TLC or GC-MS .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy : Assign signals for cyclopropane protons (δ 1.5–2.5 ppm, coupling constants J = 5–10 Hz) and chloromethyl groups (δ 3.5–4.5 ppm). Compare with PubChem data for similar cyclopropane derivatives .

- X-ray Crystallography : Resolve spatial arrangement of substituents. For example, trans-2-(2,3-dichlorophenyl)cyclopropanecarboxylic acid structures show distinct dihedral angles (e.g., 85–95°) between the cyclopropane ring and substituents .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 196–198 for Cl isotopes) and fragmentation patterns .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and bioactivity of this compound?

Methodological Answer:

- Stereochemical Impact : Compare enantiomers (e.g., (1R,2R) vs. (1S,2S)) using chiral HPLC or enzymatic resolution. Stereochemistry affects binding to biological targets; for example, (1R,2R)-configured cyclopropanes show higher affinity for cysteine proteases .

- Reactivity Differences : Cis/trans isomers exhibit varying ring strain and stability. Computational modeling (DFT) predicts transition states for ring-opening reactions .

Q. How should researchers address contradictory data in enzyme inhibition studies involving this compound?

Methodological Answer:

- Validate Assay Conditions : Ensure consistent pH, temperature, and substrate concentrations. For example, ACO2 enzyme activity varies significantly at pH < 6.5 .

- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Discrepancies may arise from allosteric binding sites or assay interference .

- Cross-Validation : Use orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding constants .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures from the PDB (e.g., 4Q9L for cysteine proteases). Optimize ligand conformations using the InChI key (e.g., RSSNICRIXPNUQK for related derivatives) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding and hydrophobic interactions .

- QSAR Modeling : Train models with PubChem bioactivity data (e.g., IC₅₀ values) to predict novel targets .

Q. What are the challenges in isolating and purifying this compound, and how can they be mitigated?

Methodological Answer:

- Purification Issues : Cyclopropane derivatives often co-elute with byproducts (e.g., ring-opened alkenes). Use reverse-phase HPLC with C18 columns and isocratic elution (MeCN:H₂O = 70:30) .

- Crystallization : Slow evaporation from ethanol/water mixtures (1:1 v/v) promotes single-crystal growth. Add seeding crystals to overcome polymorphism .

Key Considerations for Experimental Design

- Safety : Handle chlorinated intermediates in fume hoods; avoid exposure to diazomethane (carcinogenic) .

- Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) and share raw spectral data via repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.